Product packaging for 7-Fluoro-1-methylcinnolin-4(1H)-one(Cat. No.:CAS No. 1174644-27-9)

7-Fluoro-1-methylcinnolin-4(1H)-one

Cat. No.: B1374369
CAS No.: 1174644-27-9
M. Wt: 178.16 g/mol
InChI Key: MXTRZUZMIHEUDZ-UHFFFAOYSA-N
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Description

7-Fluoro-1-methylcinnolin-4(1H)-one is a synthetic cinnolone-based building block offered for research and development purposes. Cinnolin-4-one scaffolds are nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery for their potential biological activities. As a fluorinated derivative, this compound may serve as a crucial intermediate in the design and synthesis of novel molecules. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in developing ligands for various biological targets. The presence of the fluorine atom can influence the molecule's electronegativity, metabolic stability, and membrane permeability, making it a valuable asset for creating analogs with optimized properties. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2O B1374369 7-Fluoro-1-methylcinnolin-4(1H)-one CAS No. 1174644-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1-methylcinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-12-8-4-6(10)2-3-7(8)9(13)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTRZUZMIHEUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)F)C(=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Cinnolin 4 1h Ones

Established Synthetic Routes to the Cinnoline (B1195905) and Cinnolin-4(1H)-one Core Structures

The formation of the cinnoline ring is a cornerstone of synthesizing this class of compounds. Various cyclization strategies have been developed over the years, ranging from classic name reactions to modern metal-catalyzed processes.

The Richter cinnoline synthesis is a foundational method for creating the cinnoline core. wikipedia.org It traditionally involves the cyclization of an o-ethynylarenediazonium salt, which can be generated from the corresponding o-ethynylaniline. researchgate.net The reaction proceeds via diazotization of an o-aminoarylpropiolic acid or o-aminoarylacetylene, followed by hydration and cyclization. drugfuture.com

Initially, the reaction was believed to proceed through hydration of the triple bond. However, modern studies suggest an alternative mechanism. It is now thought that the reaction may begin with the coordination of the diazonium cation to the triple bond, followed by the addition of a water molecule. researchgate.net Further investigations have shown that under certain conditions, intermediate 4-halocinnolines can be formed, which subsequently hydrolyze to the corresponding 4-hydroxycinnolines (the tautomeric form of cinnolin-4(1H)-ones). researchgate.netresearchgate.net This updated understanding of the mechanism has allowed for modified reaction conditions to selectively synthesize various 4-substituted cinnolines. researchgate.net A convenient modern adaptation involves a one-pot reaction between a 2-alkynylaniline and sodium nitrite (B80452) in an acidic aqueous medium, which tolerates a wide range of functional groups. researchgate.net

The use of hydrazine (B178648) and diazonium salt precursors is a versatile approach for constructing the cinnoline framework. researchgate.netresearchgate.netresearchgate.net Arylhydrazones often serve as crucial intermediates in these synthetic pathways. researchgate.netresearchgate.net

One common strategy involves the diazotization of a substituted aniline (B41778) to form a diazonium salt. This intermediate can then undergo coupling reactions to form arylhydrazones, which are subsequently cyclized to yield the cinnoline ring system. researchgate.net For instance, the reaction of an o-acylphenylhydrazine can lead to the formation of a cinnolinone structure. Another approach is the Thorpe-Ziegler type cyclization of substituted ethyl 2-cyano-2-(2-(pyrazol-3-yl)hydrazine-ylidene)acetates, which are initially formed from the azo coupling of ethyl cyanoacetate (B8463686) and pyrazolyldiazonium chlorides. researchgate.net Furthermore, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis has been developed for the synthesis of dihydroquinolines, a strategy that highlights the utility of hydrazine in cyclization reactions to form nitrogen-containing heterocycles. nih.gov

Transition metal catalysis, particularly with palladium, has become a powerful tool for the synthesis of complex heterocyclic compounds, including cinnolines and related structures. researchgate.netnih.gov These methods often proceed under mild conditions and exhibit high functional group tolerance. nih.gov

A notable strategy is the palladium-catalyzed dual C-H activation and cascade annulation. For example, the reaction of pyrazolones with aryl iodides can produce benzo[c]cinnoline (B3424390) derivatives, which can then be converted into cinnoline structures. researchgate.net Other palladium-catalyzed reactions include oxidative cyclizations, such as the annulation of o-vinylanilines and alkynes using molecular oxygen as the oxidant to form quinolines, a related heterocyclic system. organic-chemistry.org While not always directly yielding cinnolines, these annulation strategies are crucial for creating the necessary precursors for the final cyclization into the desired scaffold. nih.govacs.org

Beyond the more common methods, other cyclization and condensation reactions contribute to the synthetic chemist's toolbox for assembling the cinnoline scaffold. The Borsche cinnoline synthesis is another classical named reaction for this purpose. wikipedia.org

A significant intramolecular condensation reaction is the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orglibretexts.orgyoutube.com This reaction is particularly effective for forming five- and six-membered rings. libretexts.org For a precursor molecule containing two ester groups at appropriate positions, treatment with a base like sodium ethoxide can induce cyclization to form the keto-substituted ring portion of the cinnolin-4(1H)-one structure. youtube.comyoutube.com The driving force for this reaction is the deprotonation of the acidic proton between the two carbonyl groups of the resulting β-keto ester, which is then protonated upon acidic workup. youtube.com

Strategies for the Regioselective Introduction of Fluorine into Heterocyclic Systems

The incorporation of fluorine into heterocyclic molecules can significantly alter their biological and chemical properties. beilstein-journals.orgnumberanalytics.com Achieving regioselectivity—the placement of the fluorine atom at a specific position—is a key challenge in organofluorine chemistry. numberanalytics.comnumberanalytics.com

Electrophilic fluorination is a primary method for introducing fluorine into electron-rich molecules, including heterocycles. numberanalytics.comwikipedia.org This approach utilizes reagents that act as an electrophilic source of fluorine ("F+"). wikipedia.org These reagents typically contain a nitrogen-fluorine (N-F) bond, which has largely replaced more hazardous options like elemental fluorine. wikipedia.org

The reactivity of these N-F reagents is modulated by the electron-withdrawing groups attached to the nitrogen atom. wikipedia.org A variety of such reagents have been developed, offering a range of reactivities and selectivities. sigmaaldrich.comrsc.org

Table 1: Common Electrophilic Fluorinating Reagents

Reagent Name Abbreviation Characteristics
Selectfluor® F-TEDA-BF₄ A cationic reagent, highly effective and widely used for fluorinating alkenes, alkynes, and aromatic compounds. numberanalytics.comnumberanalytics.com
N-Fluorobenzenesulfonimide NFSI A neutral but highly effective N-F reagent used for various electrophilic fluorinations. numberanalytics.comnumberanalytics.comwikipedia.org

The choice of reagent and reaction conditions is critical for achieving the desired regioselectivity. Factors such as the electronic properties of the substrate and the presence of directing groups can influence the position of fluorination. numberanalytics.com For the synthesis of 7-Fluoro-1-methylcinnolin-4(1H)-one, an electrophilic fluorination of a pre-formed 1-methylcinnolin-4(1H)-one could be envisioned, where the electronic nature of the cinnoline ring system would direct the incoming electrophilic fluorine to the 7-position.

Halofluorination and Related Fluorination Methodologies

The introduction of fluorine into organic molecules can significantly alter their properties, including lipophilicity and metabolic stability. Halofluorination represents a key method for the direct incorporation of fluorine. This process typically involves the reaction of an alkene with a source of a halonium ion (e.g., N-bromosuccinimide or N-iodosuccinimide) and a fluoride (B91410) source. The reaction proceeds via an electrophilic attack of the halonium ion on the double bond, forming a cyclic halonium ion intermediate, which is then opened by a nucleophilic fluoride ion to yield a vicinal halofluoride. While direct halofluorination on the cinnolinone core itself is not widely reported, this methodology can be applied to precursors containing a double bond that can be later transformed into the cinnoline ring.

Utilization of Fluorine-Containing Building Blocks in Cinnoline Synthesis

An alternative and often more regioselective approach to synthesizing fluorinated cinnolines involves the use of fluorine-containing building blocks. This strategy relies on incorporating the fluorine atom into one of the starting materials for the cinnoline ring construction. For the synthesis of 7-fluorocinnolin-4(1H)-one, a key building block would be a correspondingly substituted aniline, such as 4-fluoroaniline. Classic cinnoline syntheses, such as the Richter, Widman-Stoermer, and Gould-Jacobs reactions, can be adapted to utilize such fluorinated precursors. wikipedia.orgualberta.cajasco.ro For instance, the Richter synthesis involves the cyclization of a diazotized o-aminoarylpropiolic acid, which can be derived from a fluorinated aniline. wikipedia.orgwikipedia.org Similarly, the Widman-Stoermer synthesis utilizes the cyclization of a diazotized o-aminoarylethylene. ualberta.ca The Gould-Jacobs reaction, which is widely used for the synthesis of quinolones, can also be conceptually applied to the synthesis of cinnolinones from substituted anilines and a malonic ester derivative. wikipedia.orgjasco.ro

Specific Synthetic Approaches to this compound and Related N-Methylated Cinnolin-4(1H)-ones

A plausible synthetic route to this compound would involve a two-step process: the initial formation of the 7-fluorocinnolin-4(1H)-one core, followed by N-methylation.

The synthesis of the 7-fluorocinnolin-4(1H)-one precursor could be achieved through a reaction analogous to the synthesis of other substituted cinnolinones. For example, a common method involves the diazotization of a substituted aniline followed by an intramolecular cyclization. Starting with 4-fluoroaniline, a series of reactions could lead to an appropriate precursor that, upon cyclization, would yield 7-fluorocinnolin-4(1H)-one. One such approach is the reaction of a substituted aniline with a β-ketoester, followed by diazotization and cyclization.

Once 7-fluorocinnolin-4(1H)-one is obtained, the final step is the introduction of a methyl group at the N-1 position. The methylation of cinnolin-4(1H)-ones has been studied, and it has been shown that the position of methylation (N-1 vs. N-2) can be influenced by the substituents on the ring and the reaction conditions. For the synthesis of the 1-methyl derivative, specific methylating agents and conditions would be employed. For instance, treatment of the parent cinnolinone with a methylating agent like methyl iodide in the presence of a suitable base can lead to the desired N-methylated product. Studies on the methylation of substituted 4(1H)-cinnolones have shown that the nature of the substituent on the benzene (B151609) ring can direct the methylation to either the N-1 or N-2 position.

Derivatization and Further Chemical Modifications of Cinnolin-4(1H)-one Scaffolds

The derivatization of the cinnolin-4(1H)-one scaffold is a common strategy to explore the structure-activity relationships of this class of compounds. The positions available for modification on the this compound core include the C-3 position and the aromatic ring.

Electrophilic substitution reactions can be employed to introduce various functional groups onto the aromatic ring, although the directing effects of the existing fluorine and the cinnolinone system would need to be considered. More commonly, derivatization focuses on the C-3 position. If a suitable leaving group, such as a halogen, is present at the C-3 position, it can be displaced by a variety of nucleophiles to introduce new functionalities. For example, a 3-halocinnolin-4(1H)-one can react with amines, thiols, or alcohols to generate a library of derivatives.

Furthermore, if the C-3 position is unsubstituted, it can potentially undergo reactions such as lithiation followed by quenching with an electrophile to introduce a substituent. The reactivity of the C-3 proton would be influenced by the electronic nature of the rest of the molecule.

Advanced Spectroscopic Techniques for Structural Elucidation of Cinnoline Derivatives

The unambiguous determination of the structure of novel cinnoline derivatives like this compound relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose.

¹H NMR provides information about the number and environment of the hydrogen atoms in the molecule. For this compound, one would expect to see signals for the N-methyl group and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the carbons attached to fluorine and nitrogen would be characteristic.

¹⁹F NMR is particularly important for fluorinated compounds. It provides a direct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment, confirming the presence and position of the fluorine substituent. biophysics.orghuji.ac.il The coupling between the fluorine and adjacent protons (¹H-¹⁹F coupling) would also be observable in both the ¹H and ¹⁹F NMR spectra, providing further structural confirmation.

2D NMR techniques , such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the exact mass and elemental composition, confirming the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum can also provide clues about the structure of the molecule. mcmaster.ca

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. For this compound, the characteristic absorption band for the carbonyl group (C=O) of the lactam would be a prominent feature in the IR spectrum.

The following table provides predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Compound Name Molecular Formula ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm) ¹⁹F NMR (Predicted, ppm)
This compoundC₉H₇FN₂O~3.7 (s, 3H, N-CH₃), ~7.0-8.0 (m, 3H, Ar-H), ~8.2 (s, 1H, C₃-H)~35 (N-CH₃), ~110-145 (Ar-C), ~160 (C=O), ~165 (C-F, d, ¹JCF)~ -110 to -120 (s)

Structure Activity Relationship Sar Studies of Cinnoline Analogues

Systematic Analysis of Substituent Effects on Cinnoline (B1195905) Biological Activity

Systematic modifications of the cinnoline nucleus have demonstrated that even minor changes to substituents can lead to significant shifts in biological activity, including antimicrobial and anti-inflammatory effects. The potency and efficacy of cinnoline derivatives are highly dependent on the electronic and steric properties of the groups attached to the ring system. nih.gov

Halogen substituents have been a particular focus of SAR studies. For instance, the introduction of chloro, bromo, and fluoro groups has been shown to yield compounds with potent antimicrobial activity. nih.govresearchgate.net Specifically, derivatives with chloro substitutions have exhibited significant antibacterial and anti-inflammatory properties. Research on cinnoline sulphonamide derivatives revealed that halogen-substituted compounds, in particular, showed potent activity at lower concentrations against various bacterial and fungal strains. nih.gov

The position of the substituent is also a critical factor. Studies have shown that 7-chloro substituted cinnoline derivatives can be potent antifungal agents. nih.gov The electronic nature of the substituent plays a pivotal role; electron-withdrawing groups on the phenyl group of cinnoline derivatives are often associated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Conversely, electron-donating groups, such as methoxy and hydroxyl, on the phenyl moiety of cinnolines bearing a pyrazoline ring have been linked to the highest anti-inflammatory activity. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Cinnoline Analogues

Substituent Type Position Observed Biological Activity
Halogen (Cl, Br, F) Various Potent antimicrobial activity nih.govresearchgate.net
Chloro (Cl) 7-position Potent antifungal activity nih.gov
Chloro (Cl) Various Significant antibacterial and anti-inflammatory activity
Electron-withdrawing Phenyl group Increased antibacterial activity nih.gov
Electron-donating (OH, OCH₃) Phenyl group Enhanced anti-inflammatory activity nih.gov

Role of Fluorination in Modulating Potency, Selectivity, and Biological Interactions within Cinnoline Scaffolds

Fluorine has emerged as a remarkable element in drug design due to its unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon. nih.gov The strategic incorporation of fluorine atoms into the cinnoline scaffold can profoundly influence a molecule's physicochemical properties, thereby modulating its potency, selectivity, metabolic stability, and pharmacokinetic profile. researchgate.net

The introduction of fluorine can enhance biological activity through several mechanisms. Its high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can affect drug-receptor interactions and cell membrane permeability. nih.gov Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the drug. patsnap.com

In the context of cinnoline and its isostere quinoline, fluorination has been a successful strategy. For example, the synthesis of 7-chloro-6-fluoro cinnoline-4(1H)-one derivatives has been explored to develop compounds with potential anti-inflammatory and antibacterial activities. pnrjournal.comresearchgate.net The design of these molecules leverages the known benefits of halogen substitution to enhance their biological profiles. Similarly, in the development of quinoline-based agents, the incorporation of fluorine is a common strategy to improve potency. researchgate.net For instance, novel fluorinated quinoline analogs have been synthesized and shown to possess good antifungal activity. mdpi.com

Table 2: Impact of Fluorination on Properties of Cinnoline and Quinoline Analogues

Compound Class Fluorine Position Observed Effect
Cinnoline 6-position (with 7-Chloro) Synthesized for potential antibacterial and anti-inflammatory activity pnrjournal.comresearchgate.net
Quinoline Various Enhanced biological activity and unique properties researchgate.net
Quinoline 8-position Good antifungal activity mdpi.com
General Heterocycles Metabolic sites Blocks metabolic oxidation, increasing stability patsnap.com
General Heterocycles Near basic centers Modulates pKa, affecting binding and permeability nih.gov

Rational Design and Synthesis of 7-Fluoro-1-methylcinnolin-4(1H)-one Analogues for Targeted Biological Activity

Rational drug design involves the strategic development of new therapeutic agents based on an understanding of biological targets. nih.govnih.gov For a target compound like this compound, the design rationale is to combine the established benefits of the cinnolin-4(1H)-one core with the advantageous properties conferred by fluorination at the 7-position and methylation at the N-1 position. The cinnolin-4-one core is a known pharmacophore, the 7-fluoro substituent is intended to enhance potency and modulate physicochemical properties, and the N-1 methyl group can improve metabolic stability and oral bioavailability.

The synthesis of such analogues would likely follow established methodologies for constructing the cinnoline ring system. A common and effective method is the intramolecular cyclization of a diazonium salt derived from a suitably substituted aniline (B41778). A plausible synthetic route for this compound could begin with a fluorinated aniline precursor, such as 2-amino-4-fluorophenyl ketone.

A hypothetical synthetic pathway could proceed as follows:

Diazotization: The starting material, an appropriately substituted 2-amino-4-fluoro aniline derivative, would be treated with a diazotizing agent like sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt.

Intramolecular Cyclization: The resulting diazonium salt would then undergo an intramolecular cyclization reaction. This is a key step in forming the bicyclic cinnoline core. The specific reaction conditions would be optimized to favor the desired cyclization product, yielding a 7-fluorocinnolin-4(1H)-one intermediate. A similar strategy involving the cyclization of ethyl-2-[2-(3-chloro-4-fluorophenyl) hydrazinylidene]-3-oxobutanoate has been used to prepare 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one. researchgate.net

N-Methylation: The final step would involve the selective methylation of the nitrogen at the 1-position. This can be achieved by reacting the 7-fluorocinnolin-4(1H)-one intermediate with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base.

This rational approach allows for the systematic synthesis of a library of analogues by varying the substituents on the initial aniline precursor to explore the SAR and optimize for a specific biological target.

Application of Bioisosteric Replacement Strategies in Cinnoline-Based Drug Discovery

Bioisosterism is a powerful strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. uniroma1.itctppc.org This approach is widely used to optimize lead compounds into more effective and safer drugs. semanticscholar.org

In the context of cinnoline-based drug discovery, bioisosteric replacement can be applied in various ways. A classic example is the replacement of a hydrogen atom with a fluorine atom, which is often considered a bioisostere. nih.gov This substitution can lead to enhanced biological activity and improved metabolic stability, as discussed in section 3.2.

A more complex and highly effective example of bioisosteric replacement was demonstrated in the optimization of a series of scytalone dehydratase inhibitors. In this study, a key nitrogen atom in a benzotriazine inhibitor, which accepted a hydrogen bond from a water molecule in the enzyme's active site, was replaced. The initial replacement of the benzotriazine with a cinnoline ring resulted in a much weaker inhibitor. However, the subsequent introduction of a nitrile moiety at the 3-position of the cinnoline ring (a C-CN for N replacement) led to a remarkable 18,000-fold increase in potency. This dramatic enhancement was attributed to the nitrile group directly interacting with key amino acid residues in the enzyme's active site, displacing the mediating water molecule and forming a more favorable binding interaction. nih.gov

This example underscores the transformative potential of bioisosteric replacement strategies in cinnoline-based drug design. By thoughtfully applying these principles, medicinal chemists can navigate complex SAR landscapes to develop novel drug candidates with significantly improved therapeutic profiles. patsnap.com

Pharmacological and Biological Research on Cinnoline Derivatives: Mechanisms of Action

Cinnoline (B1195905) Scaffold as Modulators of Enzyme Activity

Cinnoline derivatives have been identified as potential inhibitors of Human Neutrophil Elastase (HNE), a serine protease involved in inflammatory diseases. nih.govnih.gov Excessive activity of HNE can lead to the degradation of extracellular matrix proteins, making its inhibition a promising therapeutic strategy. nih.govtandfonline.com

A series of HNE inhibitors featuring a cinnoline scaffold has been synthesized and evaluated. nih.govtandfonline.comnih.gov While these compounds showed HNE inhibitory activity, their potency was generally lower than that of previously reported N-benzoylindazoles. nih.govtandfonline.comnih.gov However, they exhibited enhanced stability in aqueous solutions. nih.govtandfonline.comnih.gov The most potent compound in one study, 1-(3-Methylbenzoyl)cinnolin-4(1H)-one, demonstrated a good balance of inhibitory activity and chemical stability. nih.govnih.gov

Inhibitory Activity of a Key Cinnolin-4(1H)-one Derivative Against HNE
CompoundHNE Inhibitory Activity (IC50)Chemical Stability (t1/2)
1-(3-Methylbenzoyl)cinnolin-4(1H)-one56 nM114 min

Kinetic analyses have revealed that cinnoline derivatives act as reversible competitive inhibitors of HNE. nih.govtandfonline.comresearchgate.net This mechanism involves the inhibitor molecule binding to the active site of the enzyme, thereby preventing the substrate from binding.

Molecular docking studies have provided further insight into the interaction between these inhibitors and the HNE binding site. nih.govtandfonline.comnih.gov The HNE enzyme utilizes a catalytic triad composed of Ser195, His57, and Asp102 for its proteolytic activity. nih.govtandfonline.com For molecules with a cinnolin-4(1H)-one scaffold, the inhibition mechanism involves an attack by the hydroxyl group of Ser195 on the amido moiety of the inhibitor. nih.govtandfonline.comnih.gov This interaction with a key residue of the catalytic triad is crucial for the inhibitory effect.

Receptor Binding and Modulation by Cinnoline-Based Compounds

Cinnolinone derivatives have been investigated for their potential as atypical psychotics by examining their binding affinities for serotonin receptors. nih.govmdpi.com These studies revealed that the compounds displayed the highest affinity for the 5-HT2C serotonin receptor subtype. nih.govmdpi.com This selectivity suggests a potential for these compounds to modulate serotonergic pathways, which are involved in various physiological and psychological processes.

Receptor Binding Affinity of Cinnolinone Derivatives
Receptor TargetBinding Affinity
Serotonin 5-HT2CHighest Affinity
Dopamine D2No Appreciable Affinity

Anti-infective Applications of Cinnoline Derivatives

The cinnoline scaffold is a core component of various agents with significant anti-infective properties. nih.govnih.gov Derivatives have been widely studied and have shown activity against a range of pathogens, including bacteria, fungi, and protozoa. nih.gov

One notable example is Cinoxacin, a cinnoline derivative that has been used as a common drug for treating urinary tract infections. nih.govmdpi.com Other research has focused on synthesizing novel cinnoline compounds with potent antimicrobial activity. For instance, certain derivatives have demonstrated significant efficacy against both drug-sensitive and resistant strains of Mycobacterium tuberculosis and various pathogenic fungi. nih.gov Cinnoline derivatives have also shown promise against the protozoan parasite Plasmodium falciparum, the causative agent of malaria. nih.gov

Reported Anti-infective Activities of Cinnoline Derivatives
PathogenTypeReported Activity
Escherichia coliBacteriaActive nih.govmdpi.com
Staphylococcus aureusBacteriaActive nih.gov
Mycobacterium tuberculosisBacteriaActive against resistant strains nih.gov
Candida albicansFungiActive nih.gov
Aspergillus nigerFungiActive nih.gov
Cryptococcus neoformansFungiGood activity nih.gov
Plasmodium falciparumProtozoaPotent inhibition nih.gov

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Cinnoline derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. ijper.org The presence of a fluorine atom in the cinnoline structure, a feature shared with the well-known fluoroquinolone antibiotics, is often associated with enhanced antibacterial potency.

Research into pyrazolo[4,3-c]cinnoline derivatives revealed that compounds with electron-withdrawing groups on an associated benzoyl ring showed increased activity. nih.gov Specifically, certain derivatives displayed notable antibacterial effects against pathogens like Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). pnrjournal.comresearchgate.net One study identified a pyrazolo[4,3-c]cinnoline compound as a promising dual anti-inflammatory and antibacterial agent. researchgate.net

Furthermore, the synthesis of novel fluoro cinnoline(2,3-d)pyrimidine derivatives has yielded compounds with good activity against both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), underscoring the importance of the fluoro-cinnoline moiety. Studies on indolo[3,2-c]cinnoline derivatives also reported potent activity against Gram-positive bacteria, in some cases being significantly more potent than the standard drug streptomycin. nih.gov Cinnoline sulphonamide derivatives, especially those with halogen substitutions, have also been shown to possess good to moderate antibacterial properties when compared to norfloxacin. nih.gov

Table 1: Antibacterial Activity of Selected Cinnoline Derivatives
Cinnoline Derivative ClassBacterial Strains TestedObserved ActivityReference
Fluoro Cinnoline(2,3-d)pyrimidinesBacillus subtilis, Escherichia coliGood activity against both Gram-positive and Gram-negative bacteria.
Pyrazolo[4,3-c]cinnolinesS. aureus, E. coli, P. aeruginosaSignificant activity, particularly with electron-withdrawing groups. pnrjournal.comresearchgate.net
Indolo[3,2-c]cinnolinesGram-positive bacteriaPotent activity, up to 200 times more than streptomycin. nih.gov
Cinnoline Sulphonamides (Halogenated)Gram-positive and Gram-negative strainsModerate to good activity compared to norfloxacin. nih.gov

Antifungal Properties of Cinnoline Compounds

The antifungal potential of cinnoline derivatives has been explored against various pathogenic fungi. Halogen-substituted cinnoline pyrazole compounds, including fluoro derivatives, have demonstrated potent antifungal activity. slideshare.netiosrjournals.org

In studies evaluating substituted cinnoline imidazole derivatives, compounds were tested against Candida albicans and Aspergillus niger. Several derivatives showed good activity against these fungal strains. Similarly, research on indolo[3,2-c]cinnoline derivatives found that some compounds possessed good antifungal activity, particularly against Cryptococcus neoformans. nih.gov Cinnoline sulphonamides have also been identified as having moderate to good antifungal effects when compared to the standard drug Griseofulvin. nih.gov Pyrazolo-cinnoline derivatives bearing fluoro, hydroxyl, or methoxy groups have exhibited very good activity against fungal strains. medwinpublishers.com

Table 2: Antifungal Activity of Selected Cinnoline Derivatives
Cinnoline Derivative ClassFungal Strains TestedObserved ActivityReference
Cinnoline Pyrazoles (Halogenated)Not specifiedPotent antifungal activity. slideshare.netiosrjournals.org
Cinnoline ImidazolesCandida albicans, Aspergillus nigerModerate to good activity.
Indolo[3,2-c]cinnolinesCryptococcus neoformansGood antifungal activity. nih.gov
Cinnoline SulphonamidesNot specifiedModerate to good activity compared to Griseofulvin. nih.gov

Antimalarial Investigations of Cinnoline Analogues

While much of the research on antimalarial heterocyclic compounds has focused on the quinoline scaffold, the isomeric cinnoline nucleus is also of significant interest. nih.govnih.gov Quinolines, such as chloroquine, function by interfering with heme metabolism in the malaria parasite. nih.gov The increasing resistance of Plasmodium falciparum to existing drugs has driven the development of new analogues, including those based on related heterocyclic systems like cinnoline. nih.gov

Structural modifications to the 4-aminoquinoline structure, a key pharmacophore, are central to developing new antimalarial agents. nih.gov Research on quinoline-based compounds provides a strong rationale for investigating cinnoline analogues. The design of hybrid molecules, for instance by combining the quinoline (or cinnoline) core with other pharmacologically active moieties like ferrocene or artemisinin, has shown promise in overcoming drug resistance. mdpi.com The mechanism often involves inhibiting the formation of hemozoin (β-hematin), leading to the accumulation of toxic heme within the parasite. nih.gov Given the structural similarities, cinnoline analogues are considered viable candidates for development as novel antimalarial agents. ijper.org

Anti-inflammatory Potential and Related Biological Pathways of Cinnoline Compounds

Cinnoline derivatives have emerged as promising anti-inflammatory agents. nih.gov The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Studies on substituted cinnoline pyrazole series have shown that halogen-substituted compounds, including chloro, bromo, and fluoro derivatives, exhibit potent anti-inflammatory activity. slideshare.netiosrjournals.org In a carrageenan-induced rat paw edema model, an 8-fluoro substituted cinnoline pyrazole derivative demonstrated significant percentage inhibition of edema. slideshare.net Another study on pyrazolo[4,3-c]cinnoline derivatives found that compounds with electron-donating groups on the benzoyl ring had higher anti-inflammatory activity. nih.gov Docking studies of highly active compounds with the COX-2 enzyme have shown a strong binding profile, suggesting this as a likely mechanism of action. pnrjournal.comresearchgate.net

Table 3: Anti-inflammatory Activity of Cinnoline Pyrazole Derivatives (Rat Paw Edema Model)
Compound Substituent% Inhibition (at 2 hours)% Inhibition (at 4 hours)Reference
7–Chloro36.6440.00 slideshare.net
8-Fluoro25.2238.78 slideshare.net
7,8-DiChloro32.4638.78 slideshare.net
Phenylbutazone (Standard)42.3546.66 slideshare.net

Emerging Therapeutic Applications and Target Identification for Cinnolines

The cinnoline scaffold is a key structural component in the design of potential anticancer drugs. nih.gov The anticancer activity of cinnoline and its related quinoline derivatives is often attributed to several mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells. arabjchem.orgglobalresearchonline.net

Substituted dibenzo[c,h]cinnolines have been studied as non-camptothecin topoisomerase 1 (TOP1) inhibitors. nih.gov Structure-activity relationship studies have shown that specific substitutions are critical for this TOP1-targeting activity. nih.gov Furthermore, dihydrobenzo[h]cinnoline-5,6-dione derivatives have demonstrated considerable cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, with some compounds showing IC₅₀ values in the sub-micromolar range. nih.gov Other proposed anticancer mechanisms for related quinoline derivatives include the inhibition of various kinases (such as c-Met, EGFR, Pim-1), disruption of tubulin polymerization, and the induction of apoptosis. nih.govijmphs.com

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Cinnoline and its structural isomer quinoline have been identified as important heterocyclic nuclei for the development of novel antitubercular drugs. nih.govresearchgate.netrsc.org

Several synthesized cinnoline derivatives have shown promising activity against the H37Rv strain of M. tuberculosis. In one study, a library of fourteen novel cinnoline compounds was synthesized and screened, with all compounds demonstrating minimum inhibitory concentration (MIC) values between >100 and 12.5 µg/ml. The research into related quinoline derivatives has identified potential molecular targets, such as the KatG protein, an enzyme involved in the activation of the frontline drug isoniazid. nih.gov The proven efficacy of quinoline-based drugs like bedaquiline provides a strong impetus for the continued investigation of cinnoline derivatives as a source of new antitubercular agents. ijper.orgrsc.org

Computational and Theoretical Chemistry Investigations of Cinnoline Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions.

Molecular docking simulations have been employed to predict how cinnoline (B1195905) derivatives interact with various biological macromolecules, providing crucial insights into their potential therapeutic applications. For instance, docking studies on cinnoline derivatives have been performed to evaluate their binding affinity with enzymes like cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design pnrjournal.com. These simulations predict the binding poses of the ligands within the active site and calculate a docking score, which is an estimate of the binding affinity.

Similarly, 3-(hydroxymethyl)cinnolin-4(1H)-one derivatives were identified as dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B) and T-cell protein phosphotyrosine phosphatase (TC-PTP), with their dual affinity corroborated by in silico modeling experiments nih.gov. A fragment-based screening approach, which included X-ray co-crystallography, successfully identified a cinnoline fragment and characterized its binding mode to Bruton's tyrosine kinase (BTK), another important therapeutic target nih.gov.

These computational predictions are vital for structure-activity relationship (SAR) studies, helping to rationalize the design of new derivatives with improved potency and selectivity nih.gov. The goal is to design molecules that exhibit optimal electrostatic and topographic complementarity with the target's binding site nih.gov.

Table 1: Examples of Molecular Docking Studies on Cinnoline and Related Derivatives

Cinnoline Derivative ClassBiological TargetKey FindingsReference
Pyrazolo[4,3-c]cinnolinesCyclooxygenase-2 (COX-2)Exhibited strong binding profiles, suggesting anti-inflammatory potential. pnrjournal.com
3-(Hydroxymethyl)cinnolin-4(1H)-onesPTP1B/TC-PTPIn silico modeling confirmed dual affinity for both phosphatases. nih.gov
4-AminocinnolinesBruton's tyrosine kinase (BTK)Fragment-based screening identified a cinnoline fragment and its binding mode. nih.gov
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acidsDNA GyraseModifications at the C-7 position were explored to improve antimicrobial activity. researchgate.net

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Docking simulations provide a detailed view of these interactions at the binding interface.

Hydrogen Bonding: This is a critical interaction for specificity and affinity. In docking studies of cinnoline derivatives, hydrogen bonds are frequently observed between the heterocyclic nitrogen atoms or carbonyl groups and amino acid residues (e.g., serine, threonine, or backbone amides) in the target's active site.

Halogen Bonding: The presence of a halogen substituent, such as the fluorine atom in 7-fluoro-1-methylcinnolin-4(1H)-one, can lead to halogen bonding. This is an interaction where the electrophilic region of a halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on the protein. Cinnoline derivatives bearing halogen substituents have shown potent biological activity, which may be partly attributable to such interactions nih.gov.

The comprehensive analysis of these non-covalent forces is essential for the rational design of potent and selective inhibitors nih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energy of molecules. These calculations offer deep insights into molecular properties and chemical reactivity.

The cinnolin-4(1H)-one core can theoretically exist in different tautomeric forms, primarily the keto form (cinnolin-4(1H)-one) and the enol form (cinnolin-4-ol). Computational studies, often complemented by NMR and X-ray crystallography, are crucial for determining the relative stability of these tautomers.

For the closely related quinolin-4(1H)-one system, studies have shown that the keto form is predominantly favored over the enol form in both solid and solution states researchgate.net. The crystal structure of 4(1H)-quinolone exists as a dimer stabilized by intermolecular hydrogen bonds between the imino hydrogen and the carbonyl group researchgate.net. Theoretical calculations on 4-methyl-2-hydroxyquinoline also favor the keto tautomer researchgate.net. By analogy, it is strongly suggested that this compound exists primarily in its keto tautomeric form. Conformational analysis further helps to identify the most stable three-dimensional arrangement of the molecule, considering the rotation of substituents.

The electronic properties of a molecule are key to its reactivity and interactions. Quantum chemical calculations provide valuable data on these properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of kinetic stability and chemical reactivity scielo.brscispace.com. A larger gap implies higher stability and lower reactivity scispace.com. For related quinolinone compounds, HOMO and LUMO energies have been calculated to assess their kinetic stability and charge transfer characteristics figshare.com.

Electrostatic Potential (ESP) Surfaces: The ESP surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with colors indicating different charge regions (typically red for negative potential/electron-rich areas and blue for positive potential/electron-poor areas). ESP surfaces are invaluable in drug design for understanding and predicting intermolecular interactions, such as hydrogen bonding and other electrostatic complementarities between a ligand and its receptor nih.govnih.gov. For this compound, the ESP would highlight the negative potential around the carbonyl oxygen and the fluorine atom, indicating likely sites for electrophilic attack or hydrogen bond acceptance.

Table 2: Key Parameters from Quantum Chemical Calculations

ParameterDescriptionSignificance
Tautomeric EnergyThe relative energy difference between the keto and enol forms.Determines the predominant tautomer under given conditions. researchgate.net
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Relates to molecular stability and reactivity. scispace.com
Electrostatic PotentialThe spatial distribution of charge around the molecule.Predicts sites for non-covalent interactions. nih.gov

Computational chemistry is also used to elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the factors controlling regioselectivity and stereoselectivity. Several methods for synthesizing the cinnoline nucleus have been developed, and computational studies can help to understand and optimize these processes researchgate.net.

Key synthetic routes that can be investigated computationally include:

The Richter Synthesis: This involves the diazotization of an o-aminophenylalkyne followed by cyclization. Computational models can clarify the mechanism of the cyclization step.

The Widman-Stoermer Synthesis: This involves the cyclization of an α-arylhydrazone of an α,β-unsaturated aldehyde or ketone.

Modern Metal-Catalyzed Methods: Palladium-catalyzed annulation reactions have become an efficient tool for preparing 3,4-disubstituted cinnolines researchgate.net. Computational studies can illuminate the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination, helping to explain the observed yields and selectivities.

These mechanistic studies are crucial for refining existing synthetic protocols and for designing novel, more efficient routes to complex cinnoline derivatives researchgate.netresearchgate.net.

In Silico Pharmacokinetic and Pharmacodynamic Profiling (Conceptual Frameworks)

The development of new drug candidates relies heavily on understanding their pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. In silico tools have become indispensable for predicting these properties early in the drug discovery pipeline, saving considerable time and resources. For cinnoline systems like this compound, these computational models are crucial for optimizing their potential as therapeutic agents.

Pharmacokinetic (ADMET) Prediction:

A critical aspect of in silico profiling is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various computational models and software are employed to estimate these parameters for novel compounds. For instance, the physicochemical properties of a molecule, such as molecular weight, lipophilicity (logP), and polar surface area, are fundamental determinants of its ADMET profile. nih.gov

Studies on related heterocyclic compounds have demonstrated the utility of in silico ADMET prediction. For example, the oral bioavailability of thiazole (B1198619) Schiff base derivatives was validated through such computational studies. nih.gov These predictions help in identifying compounds with desirable drug-like properties. A hypothetical ADMET profile for this compound, based on computational models, is presented below.

Table 1: Hypothetical In Silico ADMET Profile for this compound

ParameterPredicted ValueSignificance
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule of Five for drug-likeness.
LogP1.0 - 3.0Optimal range for cell membrane permeability.
H-bond Donors0Influences solubility and binding.
H-bond Acceptors2Influences solubility and binding.
Polar Surface Area< 90 ŲAffects transport properties and bioavailability.
Blood-Brain Barrier PermeabilityLow to ModerateIndicates potential for CNS or peripheral action.
CYP450 InhibitionPredicted Non-inhibitorLow potential for drug-drug interactions.
hERG InhibitionLow RiskReduced risk of cardiotoxicity.
Ames MutagenicityNon-mutagenicIndicates low potential for carcinogenicity.

This table is generated for illustrative purposes based on typical in silico predictions for similar heterocyclic compounds and does not represent experimentally verified data for this compound.

Pharmacodynamic Profiling:

Computational methods are also employed to predict the interaction of cinnoline derivatives with their biological targets. Molecular docking is a key technique used to simulate the binding of a ligand to the active site of a receptor, providing insights into the binding affinity and mode of interaction. nih.govnih.govelsevierpure.comijpsr.comjppres.com For example, molecular docking studies on novel cinnoline derivatives have been used to predict their potential as inhibitors of tubulin polymerization and Bruton's tyrosine kinase (BTK). nih.govnih.govelsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed for a series of cinnoline analogues to correlate their structural features with their biological activities. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications could enhance or diminish activity, thereby guiding the rational design of more potent inhibitors. nih.gov

Virtual Screening and Chemical Space Exploration for Novel Cinnoline Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This method is instrumental in exploring the vast chemical space to discover novel scaffolds with therapeutic potential.

Scaffold-Based Virtual Screening:

For the discovery of new cinnoline-based compounds, a scaffold-focused virtual screening approach can be employed. This involves using the core cinnoline structure as a query to search for similar scaffolds in large compound databases. Both 2D and 3D similarity search methods can be utilized to rank scaffolds based on their similarity to the query. nih.gov This approach allows for the identification of novel core structures that may possess similar biological activities but with improved properties such as better pharmacokinetics or reduced off-target effects.

Pharmacophore-Based Virtual Screening:

Another powerful virtual screening technique is based on pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target. By generating a pharmacophore model from known active cinnoline derivatives, it is possible to screen large databases for compounds that match this pharmacophoric pattern. nih.gov This method is particularly useful for identifying structurally diverse compounds that share the same mechanism of action.

The results of a virtual screening campaign can be further refined using molecular docking to predict the binding affinity and pose of the hit compounds within the target's active site. nih.gov The most promising candidates can then be selected for experimental validation.

Table 2: Illustrative Data from a Hypothetical Virtual Screening for Cinnoline Analogs

Screening MethodDatabase SizeNo. of Hits (Initial)No. of Hits (After Filtering)Hit Rate (%)
Scaffold-Based (2D Similarity)1,000,00010,0005000.05
Pharmacophore-Based1,000,0005,0002500.025
Molecular Docking500-5010.0

This table is for illustrative purposes and represents a conceptual workflow for virtual screening.

Through these computational and theoretical approaches, the vast chemical space of cinnoline derivatives can be efficiently explored to identify novel compounds with promising therapeutic profiles. The integration of in silico ADMET prediction, molecular docking, QSAR, and virtual screening provides a robust framework for the rational design and discovery of the next generation of cinnoline-based drugs.

Future Research Directions and Academic Challenges for 7 Fluoro 1 Methylcinnolin 4 1h One

Development of More Efficient and Sustainable Synthetic Methodologies for Fluorinated Cinnolinones

The synthesis of cinnoline (B1195905) derivatives has been a subject of extensive research for decades. nih.gov However, the development of efficient and environmentally benign synthetic routes remains a critical challenge, particularly for fluorinated analogues like 7-Fluoro-1-methylcinnolin-4(1H)-one.

Traditional methods for synthesizing the cinnoline core often involve multi-step procedures with harsh reaction conditions, leading to significant waste and energy consumption. ijper.orgchemistryjournals.net The introduction of a fluorine atom, a common strategy to enhance the metabolic stability and biological activity of drug candidates, adds another layer of complexity to the synthesis. rsc.orgmdpi.comnih.gov

Future research in this area should focus on several key aspects:

Green Chemistry Approaches: The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents, need to be integrated into the synthesis of fluorinated cinnolinones. chemistryjournals.net This includes exploring alternative energy sources like microwave irradiation, which can accelerate reaction times and improve yields. researchgate.netjddhs.com

Catalytic Methods: The development of novel catalysts, including biocatalysts and magnetically recoverable nanocatalysts, can lead to more efficient and selective reactions under milder conditions. jddhs.comfrontiersin.org For instance, metal-free and additive-free approaches for the synthesis of fluorinated N-heterocycles are gaining traction. organic-chemistry.org

Flow Chemistry: Continuous flow processing offers precise control over reaction parameters, enhancing safety and scalability while minimizing waste. numberanalytics.com Applying flow chemistry to the synthesis of this compound could streamline its production.

Recent advancements in the sustainable synthesis of related heterocyclic compounds, such as quinazolinones, provide a roadmap for future work on cinnolinones. A 2025 study, for example, detailed a multicomponent reaction strategy using a magnetically recoverable palladium catalyst in an eco-friendly solvent system to produce quinazolinones with high yields and excellent atom economy. frontiersin.org

Synthetic StrategyAdvantagesChallenges
Microwave-Assisted SynthesisReduced reaction times, increased yields, energy efficiency. researchgate.netjddhs.comScale-up can be challenging.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources. jddhs.comnumberanalytics.comEnzyme stability and cost.
Flow ChemistryPrecise process control, enhanced safety, scalability, reduced waste. numberanalytics.comInitial setup costs.
Magnetic NanocatalystsEasy recovery and recyclability, high catalytic activity. frontiersin.orgCatalyst leaching and long-term stability.

Advanced SAR Studies and Rational Compound Design Based on Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, detailed SAR studies are crucial for optimizing its therapeutic potential. The introduction of different functional groups can significantly impact a molecule's properties. nih.gov

The fluorine atom at the 7-position of the cinnoline ring is expected to influence the compound's lipophilicity, metabolic stability, and binding affinity to its biological target. rsc.orgmdpi.com Similarly, the methyl group at the 1-position will affect its electronic and steric properties.

Future research should systematically explore the following:

Positional Isomers: Investigating the effect of moving the fluorine atom to other positions on the benzene (B151609) ring.

Substitution at C-3 and C-6: Introducing various substituents at other available positions on the cinnoline core to probe their impact on activity.

N-Alkylation/Arylation: Replacing the methyl group at the N-1 position with other alkyl or aryl groups.

Rational compound design, guided by mechanistic insights, will be key to developing more potent and selective analogues. nih.govresearchgate.net This involves understanding how this compound interacts with its biological target at a molecular level.

Deeper Elucidation of Mechanism of Action for Specific Biological Targets and Pathways

While cinnoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the precise mechanism of action for many of these compounds remains to be fully elucidated. nih.govresearchgate.netnih.gov For this compound, identifying its specific biological targets and the signaling pathways it modulates is a critical area for future investigation.

Potential research avenues include:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the protein(s) that this compound directly binds to.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound's interaction with the target affects downstream signaling pathways.

In Vitro and In Vivo Models: Utilizing relevant cell-based assays and animal models to validate the mechanism of action and assess the compound's efficacy in a biological context.

The diverse pharmacological profile of the cinnoline class suggests that different derivatives may act through distinct mechanisms. For example, some cinnolines have been shown to inhibit specific enzymes, while others may interfere with protein-protein interactions or modulate the activity of ion channels. nih.govpnrjournal.com

Exploration of Novel Therapeutic Areas and Neglected Diseases for Cinnoline-Based Agents

The broad spectrum of biological activities associated with the cinnoline scaffold suggests that these compounds may have therapeutic potential beyond the commonly studied areas of cancer and inflammation. ijper.orgnih.gov Future research should explore the utility of this compound and other fluorinated cinnolinones in novel therapeutic areas.

One promising area is the treatment of neglected diseases, which are a significant global health burden, particularly in developing countries. nih.gov The development of new drugs for these diseases is often hampered by a lack of financial incentive. Cinnoline derivatives, with their diverse biological activities, could represent a valuable starting point for the discovery of new treatments for conditions such as:

Neglected Tropical Diseases: Investigating the activity of fluorinated cinnolinones against parasites responsible for diseases like leishmaniasis, Chagas disease, and schistosomiasis.

Tuberculosis: Screening cinnoline libraries for activity against Mycobacterium tuberculosis, including multi-drug resistant strains.

Antiviral Applications: Evaluating the potential of these compounds against a range of viruses.

The structural similarity of cinnolines to other biologically active heterocycles that have found success in these areas provides a strong rationale for such exploratory studies.

Integration of Artificial Intelligence and Machine Learning in Cinnoline Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. jddtonline.infonih.govijirt.org These computational tools can significantly accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities.

For research on this compound and other cinnolinones, AI and ML can be integrated in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the chemical structures of cinnoline derivatives with their biological activities. nih.govyoutube.com This can guide the design of new analogues with improved potency and selectivity.

Virtual Screening: Using computational methods to screen large virtual libraries of cinnoline derivatives against specific biological targets, identifying potential hits for further experimental validation.

De Novo Drug Design: Employing generative models to design novel cinnoline-based compounds with desired pharmacological properties.

ADMET Prediction: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new cinnoline derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. jddtonline.info

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.